Cas no 154238-36-5 ((E)-N-[(3-fluorophenyl)methylidene]hydroxylamine)
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,3-fluoro-, oxime, (E)- (9CI)
- Benzaldehyde, 3-fluoro-, oxime, (E)- (9CI)
- (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
- 154238-36-5
- (NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine
- AS-33378
- (Z)-3-Fluoro-benzaldehyde oxime
- 3-Fluorobenzaldoxime
- 458-02-6
- AKOS001078433
- SCHEMBL2490537
- MFCD00019959
- Z49568532
- F2163-0256
- ZFFMHBULJWGCKI-UITAMQMPSA-N
- (E)-3-fluorobenzaldehyde oxime
- SCHEMBL1776939
- 3-Fluorobenzaldehyde oxime
-
- MDL: MFCD00019959
- Inchi: 1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
- InChI Key: ZFFMHBULJWGCKI-WEVVVXLNSA-N
- SMILES: FC1=CC=CC(/C=N/O)=C1
Computed Properties
- Exact Mass: 139.04338
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N307546-100mg |
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N307546-500mg |
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N307546-1g |
(ne)-n-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 1g |
$ 80.00 | 2022-06-03 | ||
| Alichem | A019144912-100g |
3-Fluorobenzaldoxime |
154238-36-5 | 98% | 100g |
579.15 USD | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145085-1g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 97% | 1g |
¥877.00 | 2023-11-21 | |
| Life Chemicals | F2163-0256-0.25g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
| Life Chemicals | F2163-0256-0.5g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
| Life Chemicals | F2163-0256-1g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
| Life Chemicals | F2163-0256-2.5g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
| Life Chemicals | F2163-0256-5g |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
154238-36-5 | 95%+ | 5g |
$60.0 | 2023-09-06 |
(E)-N-[(3-fluorophenyl)methylidene]hydroxylamine Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine
(E)-N-[(3-Fluorophenyl)methylidene]Hydroxylamine: A Comprehensive Overview
The compound with CAS No. 154238-36-5, commonly referred to as (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a fluorophenylmethylidene moiety. The presence of the fluorine atom in the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine in drug discovery. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to undergo various condensation reactions has been exploited to create complex molecular architectures that mimic natural products with therapeutic potential.
In addition to its role in drug discovery, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine has found applications in materials science. Its ability to form stable Schiff base derivatives has made it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable pore sizes, which are highly desirable for gas storage and catalytic applications.
The synthesis of (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine typically involves a condensation reaction between hydroxylamine and 3-fluorobenzaldehyde under mild conditions. This reaction is straightforward and can be optimized to achieve high yields. The stereochemistry of the product is influenced by the reaction conditions, with the (E) configuration being more thermodynamically stable under most conditions.
From an analytical standpoint, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine has been used as a reagent in various spectroscopic techniques. Its strong absorption bands in the ultraviolet-visible (UV-Vis) spectrum make it suitable for use as a chromogenic reagent in analytical chemistry. Recent advancements in spectroscopy have further enhanced its utility by enabling precise quantification of trace analytes in complex matrices.
In terms of environmental impact, studies have shown that (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine exhibits moderate biodegradability under aerobic conditions. This makes it a more eco-friendly alternative to some traditional reagents used in organic synthesis. However, further research is needed to fully understand its long-term environmental fate and potential risks.
Overall, (E)-N-[(3-fluorophenyl)methylidene]hydroxylamine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic and analytical techniques, continue to expand its utility in both academic research and industrial settings. As researchers delve deeper into its potential, this compound is poised to play an even more significant role in shaping future innovations in chemistry and related fields.
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